molecular formula C21H18BrClFN3OS B6516866 2-{[3-(4-bromophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]sulfanyl}-N-(3-chloro-4-fluorophenyl)acetamide CAS No. 899932-79-7

2-{[3-(4-bromophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]sulfanyl}-N-(3-chloro-4-fluorophenyl)acetamide

Cat. No.: B6516866
CAS No.: 899932-79-7
M. Wt: 494.8 g/mol
InChI Key: LAUJZNRNZHGCTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a structurally complex acetamide derivative featuring a 1,4-diazaspiro[4.4]nona-1,3-diene core substituted with a 4-bromophenyl group at position 3. The sulfanyl group at position 2 bridges the spirocyclic system to an acetamide moiety, which is further substituted with a 3-chloro-4-fluorophenyl group.

Properties

IUPAC Name

2-[[2-(4-bromophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-3-yl]sulfanyl]-N-(3-chloro-4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18BrClFN3OS/c22-14-5-3-13(4-6-14)19-20(27-21(26-19)9-1-2-10-21)29-12-18(28)25-15-7-8-17(24)16(23)11-15/h3-8,11H,1-2,9-10,12H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAUJZNRNZHGCTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)N=C(C(=N2)SCC(=O)NC3=CC(=C(C=C3)F)Cl)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18BrClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Crystallographic Comparisons

Key structural analogs include:

2-{[3-(4-Bromophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide (CAS 899931-58-9): Differs in the acetamide substituent (4-methylphenyl vs. 3-chloro-4-fluorophenyl). The methyl group reduces electronegativity compared to halogen atoms, likely increasing hydrophobicity .

2-(4-Bromophenyl)-N-(3,4-difluorophenyl)acetamide : Features a simpler acetamide structure without the spirocyclic system but shares halogenated aromatic groups. The dihedral angle between its 4-bromophenyl and 3,4-difluorophenyl rings is 66.4°, with weak C–H⋯F interactions stabilizing the crystal lattice .

N-(4-Bromophenyl)acetamide derivatives : Exhibit variations in bond lengths (e.g., C–Br: 1.8907 Å vs. 1.91 Å in other analogs) and dihedral angles, attributed to substituent effects .

Table 1: Structural and Physical Properties of Analogous Compounds

Compound Substituent on Acetamide Dihedral Angle (°) C–Br Bond Length (Å) Melting Point (K) Key Interactions
Target Compound 3-Chloro-4-fluorophenyl N/R N/R N/R Hypothesized halogen bonding
2-{[3-(4-Bromophenyl)-...}acetamide (CAS 899931-58-9) 4-Methylphenyl N/R 1.8907 N/R Van der Waals dominance
2-(4-Bromophenyl)-N-(3,4-difluorophenyl)acetamide 3,4-Difluorophenyl 66.4 1.8907 423–425 N–H⋯O, C–H⋯F
N-(4-Bromophenyl)-2-(naphthalen-1-yl)acetamide Naphthalen-1-yl N/R 1.91 N/R π-π stacking

N/R = Not reported in provided evidence.

Physicochemical and Functional Differences
  • Solubility : The 3-chloro-4-fluorophenyl group in the target compound may reduce solubility in polar solvents relative to the 4-methylphenyl analog due to increased molecular weight and halogen density .
  • Thermal Stability: Melting points for halogenated acetamides (e.g., 423–425 K ) are generally higher than those of non-halogenated derivatives, suggesting stronger intermolecular forces.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.